(2-methylpyridin-3-yl)methanol
Overview
Description
(2-methylpyridin-3-yl)methanol is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
The exact mass of the compound (2-Methyl-pyridin-3-yl)-methanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 187783. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Applications and Organic Synthesis
- Methylation of Pyridines: A study described a novel rhodium-catalyzed C-3/5 methylation of pyridines using methanol and formaldehyde, highlighting the utility of (2-Methyl-pyridin-3-yl)-methanol derivatives in synthesizing functionalized pyridines (Grozavu et al., 2020).
- Aldol Reactions: Zinc complexes synthesized from multidentate nitrogen ligands, including those related to (2-Methyl-pyridin-3-yl)-methanol, acted as catalysts in aldol coupling reactions, demonstrating the potential in organic synthesis and catalysis (Darbre et al., 2002).
Material Science and Coordination Chemistry
- Coordination Polymers: Research involving the solvothermal reaction of N,N′-Bis[(pyridin-3-yl)methyl]pyridine-2,5-dicarboxamide and Zn(OAc)2 or Co(NO3)2 in methanol led to the formation of new 2D complexes. This illustrates the role of (2-Methyl-pyridin-3-yl)-methanol derivatives in developing materials with potential applications in fluorescence and thermal stability (Li et al., 2008).
- Ethylene Oligomerization: Nickel complexes involving (2-Methyl-pyridin-3-yl)-methanol were synthesized and applied in catalytic ethylene oligomerization, showcasing the importance of such compounds in industrial applications (Kermagoret & Braunstein, 2008).
Molecular Sensing and Photophysical Properties
- Chemosensors for Metal Ions: Compounds synthesized from (2-Methyl-pyridin-3-yl)-methanol derivatives demonstrated selective coordination to Cu2+ ions, changing color from orange to blue. This highlights their application in developing sensitive and selective chemosensors for metal ions (Gosavi-Mirkute et al., 2017).
Novel Coordination Complexes
- Nonanuclear Ni(II) Cluster Synthesis: A unique nonanuclear coordination cluster was synthesized from a reaction involving (2-Methyl-pyridin-3-yl)-methanol, showcasing its utility in creating complex molecular architectures with potential applications in magnetism and catalysis (Massard, Rogez, & Braunstein, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that pyridine derivatives can interact with various biological targets, influencing a wide range of biochemical processes .
Mode of Action
It’s suggested that the compound might undergo hydroxylation of the methyl group, which is a common reaction in the metabolism of methylated compounds .
Biochemical Pathways
It’s known that pyridine derivatives can influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (12315) and its structure suggest that it might have good bioavailability .
Result of Action
It’s known that pyridine derivatives can have various effects at the molecular and cellular levels, depending on their specific targets and modes of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Methylpyridine-3-yl)methanol. For instance, under denitrifying conditions, the degradation of 2-methylpyridine was found to be influenced by the presence of other substances such as pyridine and methanol .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes and proteins
Cellular Effects
Pyridine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Pyridine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors
Properties
IUPAC Name |
(2-methylpyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-7(5-9)3-2-4-8-6/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMLMDSFLIHHSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307124 | |
Record name | (2-Methyl-pyridin-3-yl)-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56826-61-0 | |
Record name | 56826-61-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Methyl-pyridin-3-yl)-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methylpyridin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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